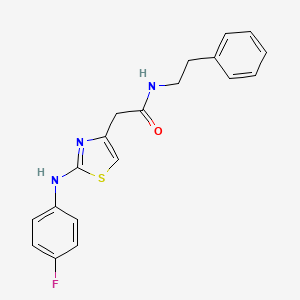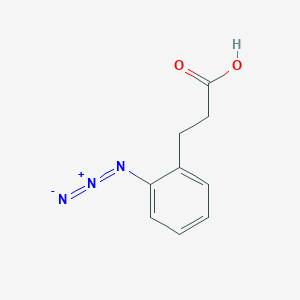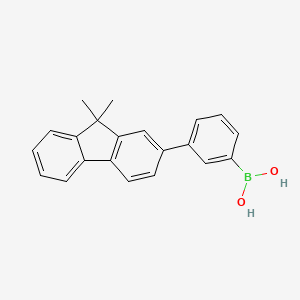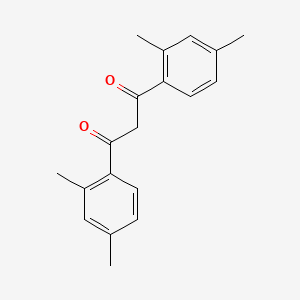![molecular formula C18H14N4O4 B3010437 Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate CAS No. 852440-45-0](/img/structure/B3010437.png)
Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylpyrazolo[3,4-d]pyrimidine is a scaffold known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities . It is considered a milestone in the drug discovery process, especially for the development of novel anticancer agents .
Synthesis Analysis
The synthesis of similar compounds involves heating a solution of the compound and sodium dithionite in dry methanol . The IR spectrum and NMR spectrum provide further details about the compound’s structure .Molecular Structure Analysis
The molecular structure of this compound is similar to tyrosine and receptor kinase inhibitors . This structural similarity is likely why these compounds can inhibit essential cancer targets like EGFR WT, EGFR T790M, VGFR2, and Top-II .Chemical Reactions Analysis
The IR spectrum of a similar compound shows peaks at 1677 (C=O) and 3328 (NH), indicating the presence of carbonyl and amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be inferred from their IR and NMR spectra .Aplicaciones Científicas De Investigación
Enzymatic and Cellular Activity
A series of compounds structurally related to pyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, demonstrating enzymatic and cellular activity as well as in vivo oral antihypertensive activity. These compounds show how variations at the 5-position, including substitution by carbon-linked small heterocycles, can provide both high levels of activity and metabolic stability, often correlating with in vivo activity (Dumaitre & Dodic, 1996).
Anti-inflammatory and Antimicrobial Applications
Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory activity, with certain derivatives demonstrating significant efficacy comparable to standard drugs like Indomethacin. Docking experiments to study the binding of these compounds into the active site of COX-2 enzyme have rationalized their anti-inflammatory activity. Additionally, these compounds have shown promising antimicrobial activity against both Gram-positive bacteria and pathogenic fungi, highlighting their potential as anti-inflammatory and antimicrobial agents (Aggarwal et al., 2014).
Cognitive Impairment Treatment
Research on 3-aminopyrazolo[3,4-d]pyrimidinones, as inhibitors of phosphodiesterase 1 (PDE1), reveals their application in the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. The optimization of these compounds led to the identification of a clinical candidate with picomolar inhibitory potency for PDE1, demonstrating efficacy in vivo. This investigational new drug is in Phase I clinical development for various central nervous system (CNS) and non-CNS disorders, showcasing the therapeutic potential of pyrazolo[3,4-d]pyrimidinones in cognitive impairment treatment (Li et al., 2016).
Anticancer and Anti-5-lipoxygenase Agents
Novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and tested for their cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition. These compounds represent a promising area of research for developing new anticancer and anti-inflammatory drugs, illustrating the potential of pyrazolo[3,4-d]pyrimidin-4(5H)-ones in pharmacological research (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate are cancer cells, specifically breast cancer cell lines MDA-MB-468 and T-47D . The compound also exhibits inhibitory activity against VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in regulating various essential cellular processes .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . It has been found to have potent activity against VEGFR-2, with an IC50 value of 0.063 ± 0.003 μM, compared to sunitinib with IC50 = 0.035 ± 0.012 μM . This suggests that the compound may function as a kinase inhibitor, disrupting the phosphorylation of tyrosine residues in proteins and thereby inhibiting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the MAPK/ERK pathway, which is often hyperactivated in cancer cells . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to a reduction in cell proliferation and an increase in apoptosis . This results in a significant disruption of wound healing patterns and a decrease in the migratory potential of HUVEC cells .
Result of Action
The compound has been found to exhibit significant antitumor activity. It can stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line by 18.98-fold compared to the control . Moreover, the compound increases the caspase-3 level in the MDA-MB-468 cell line by 7.32-fold as compared to the control , indicating that it induces apoptosis through the activation of caspase-3, a key enzyme in the execution-phase of cell apoptosis.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate has shown significant antitumor activity against certain cancer cell lines . It interacts with various enzymes and proteins, including VEGFR-2, a receptor tyrosine kinase involved in angiogenesis . The nature of these interactions involves the inhibition of these enzymes, thereby disrupting the signaling pathways they are involved in .
Cellular Effects
This compound has demonstrated potent cytotoxic effects on various types of cells, particularly breast cancer cell lines MDA-MB-468 and T-47D . This compound influences cell function by inhibiting cell proliferation and inducing apoptosis . It also impacts cellular metabolism, as evidenced by its ability to disrupt wound healing patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits VEGFR-2, thereby disrupting angiogenesis . It also induces apoptosis in cancer cells, possibly through the activation of caspase-3 .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It has been observed to induce significant disruption of wound healing patterns after 72 hours of treatment .
Metabolic Pathways
Given its inhibitory effects on VEGFR-2, it is likely involved in the regulation of angiogenesis .
Propiedades
IUPAC Name |
methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-25-18(24)15-8-7-13(26-15)10-21-11-19-16-14(17(21)23)9-20-22(16)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVBNBICSTUXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)



![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)
![3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B3010364.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone](/img/structure/B3010365.png)

![1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3010368.png)
![[4-Chloro-3-(difluoromethyl)phenyl]methanol](/img/structure/B3010369.png)


![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)